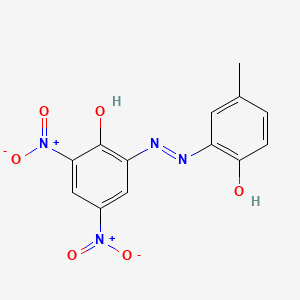

4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Description

Properties

CAS No. |

6247-28-5 |

|---|---|

Molecular Formula |

C13H10N4O6 |

Molecular Weight |

318.24 g/mol |

IUPAC Name |

2-[(2-hydroxy-5-methylphenyl)diazenyl]-4,6-dinitrophenol |

InChI |

InChI=1S/C13H10N4O6/c1-7-2-3-12(18)9(4-7)14-15-10-5-8(16(20)21)6-11(13(10)19)17(22)23/h2-6,18-19H,1H3 |

InChI Key |

FOKSPEFAGGJDHP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Other CAS No. |

6247-28-5 |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol formation

An In-depth Technical Guide to the Synthesis and Mechanistic Aspects of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol, a complex aromatic azo compound. The synthesis is predicated on a two-stage electrophilic aromatic substitution pathway: the diazotization of 2-amino-4,6-dinitrophenol (picramic acid) to form a highly reactive diazonium salt, followed by a precisely controlled azo coupling reaction with 4-methylphenol (p-cresol). This document elucidates the underlying mechanisms of both stages, detailing the critical roles of temperature and pH in directing the reaction and ensuring the stability of intermediates. Authored for researchers and drug development professionals, this guide offers field-proven insights into experimental protocols, causality behind procedural choices, and methods for the characterization of the final product, serving as an authoritative resource for the synthesis of complex azo dyes.

Theoretical Framework: The Azo Coupling Reaction

The formation of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. This reaction is fundamentally an electrophilic aromatic substitution where a diazonium ion acts as the electrophile and an activated aromatic compound, in this case, a phenol, serves as the nucleophile.[1][2][3]

The Diazonium Ion Electrophile: The process begins with diazotization, the conversion of a primary aromatic amine into a diazonium salt.[4] The resulting diazonium ion (R-N₂⁺) is a weak electrophile due to the delocalization of the positive charge across the two nitrogen atoms.[5][6] Its reactivity is sufficient to attack strongly activated aromatic rings, such as phenols and anilines.

The Activated Nucleophile: Phenols are excellent coupling partners due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack. The reactivity is dramatically enhanced under alkaline conditions (pH 9-10), which deprotonate the phenol to form a phenoxide ion.[7][8] The resulting negative charge on the oxygen atom makes the aromatic ring significantly more electron-rich and thus a much stronger nucleophile.[5]

Critical Reaction Parameters:

-

Temperature: Diazonium salts are thermally unstable.[7] It is imperative that both the diazotization and coupling reactions are conducted at low temperatures, typically between 0-5°C, to prevent the decomposition of the diazonium salt into the corresponding phenol and nitrogen gas.[7][9][10]

-

pH Control: The pH of the reaction medium is the most critical variable.

-

Diazotization is performed in a strongly acidic medium. This is necessary to generate the nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from prematurely coupling with the unreacted amine.

-

Azo coupling with phenols requires a mildly alkaline environment (pH 9-10).[7][8] This ensures the phenol is converted to the more reactive phenoxide ion.[5] However, excessively high pH can lead to the decomposition of the diazonium salt.[11] Therefore, a delicate balance must be maintained.[11]

-

Synthesis of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol: Mechanism and Protocols

The synthesis is a two-part process. First, the aromatic amine, 2-amino-4,6-dinitrophenol, is converted to its diazonium salt. This salt is highly reactive and is typically used immediately in the subsequent coupling step with 4-methylphenol.

Stage 1: Diazotization of 2-Amino-4,6-dinitrophenol

The initial step involves the reaction of 2-amino-4,6-dinitrophenol (picramic acid) with nitrous acid to form the 2-diazo-4,6-dinitrophenol inner salt (also known as DDNP).[12] The nitrous acid is generated in situ by the reaction of sodium nitrite with a strong mineral acid like hydrochloric acid.[4]

Mechanism of Diazotization: The reaction proceeds through several key steps. First, the acidification of sodium nitrite generates the nitrosonium ion (NO⁺), which is the active electrophile.[9] The amine's nitrogen atom attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. This intermediate then undergoes tautomerization and subsequent loss of a water molecule under acidic conditions to yield the stable diazonium ion.

Caption: Mechanism of Diazotization.

Experimental Protocol: Diazotization

-

Preparation: Suspend 2-amino-4,6-dinitrophenol (1.0 eq) in a solution of concentrated hydrochloric acid and water in a beaker.

-

Cooling: Cool the suspension to 0-5°C in an ice-salt bath with efficient stirring. Maintaining this low temperature is critical to prevent premature decomposition of the diazonium salt to be formed.[7]

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the cold amine suspension over 20-30 minutes. A slow addition rate prevents localized temperature increases and uncontrolled side reactions.

-

Reaction: Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure the reaction goes to completion. The resulting solution, containing the 4,6-dinitrobenzenediazonium-2-oxide, should be a clear, cold liquid and is used immediately in the next stage.

Stage 2: Azo Coupling with 4-Methylphenol (p-Cresol)

The cold diazonium salt solution is then added to an alkaline solution of the coupling partner, 4-methylphenol. The electrophilic diazonium ion attacks the electron-rich phenoxide ring of p-cresol.[13] The hydroxyl group is a powerful activating group and directs substitution to the ortho and para positions. Since the para position on p-cresol is blocked by the methyl group, the coupling occurs exclusively at the ortho position relative to the hydroxyl group.[1][5]

Mechanism of Azo Coupling: The phenoxide ion of p-cresol acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt. This forms a sigma complex (also known as an arenium ion intermediate), which is a resonance-stabilized carbocation. The subsequent loss of a proton from this intermediate re-establishes the aromaticity of the ring and yields the final trans-azo compound, which is generally more stable.[9]

Caption: Mechanism of Azo Coupling.

Experimental Protocol: Azo Coupling

-

Preparation: Dissolve 4-methylphenol (1.0 eq) in a cold aqueous solution of sodium hydroxide (2.5 eq). The excess base ensures the phenol remains in its more reactive phenoxide form.[5][7]

-

Cooling: Cool this solution to 0-5°C in an ice-salt bath.

-

Coupling: Add the previously prepared cold diazonium salt solution slowly to the p-cresol solution with vigorous stirring. The slow addition maintains the low temperature and pH. A brightly colored precipitate of the azo dye should form immediately.

-

Completion: After the addition is complete, stir the mixture for another 1-2 hours in the ice bath to maximize the yield.

-

Work-up: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any unreacted salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as colored crystals.

Product Characterization

The identity and purity of the synthesized 4,6-Dinitro-4'-methyl-2,2'-azodiphenol must be confirmed through various analytical techniques.

| Parameter | Expected Outcome / Technique | Purpose |

| Appearance | Colored Crystalline Solid | Preliminary identification. |

| Yield (%) | 70-85% (Typical) | Quantifies reaction efficiency. |

| Melting Point (°C) | Sharp, defined range | Indicator of purity. |

| FTIR (cm⁻¹) | ~3400 (O-H), ~1530 & ~1340 (asym & sym C-NO₂), ~1450 (N=N stretch) | Confirms the presence of key functional groups.[14] |

| ¹H NMR (ppm) | Aromatic protons in distinct regions, methyl singlet (~2.3 ppm), hydroxyl protons | Elucidates the exact proton environment and confirms the structure. |

| UV-Vis (λₘₐₓ) | Absorption in the visible region (e.g., 400-500 nm) | Confirms the presence of the extended conjugated system (azo chromophore).[15] |

| HPLC | Single major peak | Assesses purity and quantifies any impurities.[16] |

Troubleshooting and Optimization

| Problem | Likely Cause(s) | Solution(s) |

| Low Yield | Decomposition of diazonium salt due to high temperature. | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[7] |

| Incorrect pH for coupling. | Carefully monitor and adjust the pH of the coupling mixture to ensure it remains alkaline (pH 9-10).[7] | |

| Dark, Tarry Product | Uncontrolled side reactions or decomposition. | Ensure slow, dropwise addition of the diazonium salt to the coupling solution with efficient stirring to prevent localized high concentrations and overheating.[7] |

| Weak or Incorrect Color | Incomplete diazotization or coupling. | Verify the purity of starting materials. Ensure sufficient reaction time for both steps. |

| pH is too acidic during coupling, reducing the nucleophilicity of the phenol. | Ensure the coupling medium is sufficiently alkaline to deprotonate the phenol.[7][8] |

Conclusion

The synthesis of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol is a well-defined yet sensitive process that hinges on the principles of electrophilic aromatic substitution. The successful formation of the target molecule relies on the careful execution of two sequential reactions: the low-temperature diazotization of 2-amino-4,6-dinitrophenol and the pH-controlled azo coupling with 4-methylphenol. Mastery of the critical parameters, particularly temperature and pH, is essential to prevent the degradation of the unstable diazonium intermediate and to maximize the nucleophilicity of the coupling partner. The protocols and mechanistic insights provided in this guide serve as a robust framework for researchers to successfully synthesize and characterize this and other complex azo compounds.

References

-

Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]

-

Filo. (2025). Explain why the azo-coupling reaction is performed at pH 9 to 5. Available at: [Link]

-

Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1108. Available at: [Link]

-

PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Available at: [Link]

-

Chemistry Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]

-

Slideshare. (n.d.). Diazotisation and coupling reaction. Available at: [Link]

-

Wikipedia. (n.d.). Azo coupling. Available at: [Link]

-

Brainly. (2023). Provide the reaction when benzene diazonium chloride reacts with p-cresol. Available at: [Link]

-

Zhang, J., et al. (2010). Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol (DDNP). Journal of Hazardous Materials, 177(1-3), 1164-1168. Available at: [Link]

-

Covenant University Repository. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Available at: [Link]

-

Olasunkanmi, O. A., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Review & Research International, 3(1), 28-41. Available at: [Link]

-

ResearchGate. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Available at: [Link]

-

Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]

-

MDPI. (2025). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Available at: [Link]

-

University of Calgary. (n.d.). Reactions of Aryl Diazonium Salts. Available at: [Link]

-

Reaction Coupling of dysonium salts. (n.d.). Prepared by Asst. lect. Ban Ali Hassan. Available at: [Link]

-

Chemguide. (2016). some reactions of diazonium ions. Available at: [Link]

-

Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]

-

PubMed. (2010). Synthesis and Characterization of Spherical 2-diazo-4,6-dinitrophenol (DDNP). Available at: [Link]

-

Havlíková, L., et al. (2014). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 6(13), 4849-4856. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

Sources

- 1. Azo Coupling [organic-chemistry.org]

- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. idc-online.com [idc-online.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. pharmdguru.com [pharmdguru.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]

- 12. researchgate.net [researchgate.net]

- 13. brainly.com [brainly.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 16. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Navigating Ambiguity: A Technical Guide to the Properties of Dinitro-Methyl-Azodiphenol Derivatives

A Note on Nomenclature: Initial searches for "4,6-Dinitro-4'-methyl-2,2'-azodiphenol" did not yield a direct match in publicly available chemical databases. This suggests that the requested name may be non-standard or refer to a compound that is not widely documented. This guide will therefore focus on the physical properties of closely related and well-documented structural isomers and precursor molecules. By examining these, researchers can infer and estimate the properties of the target compound. The primary analogues referenced are dinitrophenols and their methylated derivatives.

Introduction to Dinitro-Aromatic Compounds

Dinitro-aromatic compounds are a class of molecules characterized by the presence of two nitro (-NO2) groups attached to an aromatic ring system. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse chemical reactivity and biological activity. The presence of nitro groups significantly influences the electronic properties of the molecule, often rendering them electron-deficient and susceptible to nucleophilic attack. Furthermore, the substitution pattern of nitro groups and other functionalities, such as hydroxyl (-OH) and methyl (-CH3) groups, can have a profound impact on their physical and chemical properties.

Core Molecular Structure and Analogues

The requested compound, 4,6-Dinitro-4'-methyl-2,2'-azodiphenol, is a complex molecule. To understand its potential properties, we can deconstruct it into its fundamental components and examine analogous structures for which data is available.

-

Dinitrophenol Backbone: The core of one of the aromatic rings is a dinitrophenol. There are six isomers of dinitrophenol (DNP), with 2,4-DNP and 2,6-DNP being common examples.[1] These compounds are typically yellow crystalline solids.[2]

-

Methyl-Phenol Moiety: The second aromatic ring contains a methyl group, as seen in cresols. For instance, 4-methylphenol (p-cresol) is a known compound.

-

Azo Bridge: The two phenol rings are connected by an azo (-N=N-) bridge.

Given the ambiguity of the initial compound name, this guide will focus on the properties of relevant dinitrophenol and dinitro-o-cresol derivatives, which are structurally similar and for which reliable data exists.

Predicted and Inferred Physical Properties

Based on the analysis of related compounds, we can predict a range of physical properties for a dinitro-methyl-azodiphenol structure.

Table 1: Physical and Chemical Properties of Analogous Dinitrophenol Derivatives

| Property | 2,4-Dinitrophenol | 2,6-Dinitrophenol | 4,6-Dinitro-o-cresol (DNOC) | 4-Methyl-2,6-dinitrophenol |

| Molecular Formula | C6H4N2O5[3] | C6H4N2O5[2] | C7H6N2O5[4][5] | C7H6N2O5[6][7] |

| Molecular Weight | 184.11 g/mol [3] | 184.11 g/mol [2] | 198.13 g/mol [4][5] | 198.13 g/mol [6][7] |

| Appearance | Yellow solid[3] | Yellow crystalline solid[2] | Yellow solid[5] | Light yellow to yellow solid[8] |

| Melting Point | 112-114 °C[1] | 63-64 °C[1] | Not specified | Not specified |

| Boiling Point | Sublimes[1] | Not specified | Not specified | Not specified |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and solutions of alkali hydroxides.[3] | Slightly soluble in cold water or cold alcohol; freely soluble in chloroform, ether, boiling alcohol, and fixed alkali hydroxide solutions.[2] | Soluble in alcohol, acetone, ether, and solutions of sodium or potassium hydroxides.[5] | Not specified |

Experimental Determination of Physical Properties

For novel or undocumented compounds like 4,6-Dinitro-4'-methyl-2,2'-azodiphenol, the following experimental protocols would be essential for characterizing its physical properties.

Synthesis and Purification

The synthesis of such a compound would likely involve a multi-step process, potentially starting from precursor molecules like 4-methylphenol and dinitrophenols.[9][10] A key step would be the formation of the azo bridge, which can often be achieved through diazotization reactions.

Caption: A generalized workflow for the synthesis and purification of a dinitro-methyl-azodiphenol compound.

Structural Characterization

Once synthesized and purified, the definitive structure of the compound would be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the connectivity of atoms and the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups such as -OH, -NO2, -CH3, and the -N=N- azo linkage.[9][10]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

Caption: Workflow for the structural characterization of a novel chemical compound.

Determination of Physicochemical Properties

Standard laboratory methods would be employed to measure the key physical properties.

-

Melting Point: Determined using a melting point apparatus. A sharp melting point range is indicative of high purity.

-

Boiling Point: Can be determined by distillation, although many dinitrophenols are known to sublime or decompose upon heating.[1]

-

Solubility: Assessed by dissolving the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) at a specified temperature.

-

pKa: The acidity of the phenolic protons can be determined by potentiometric titration or UV-Vis spectrophotometry.

Safety and Handling Considerations

Dinitrophenol and its derivatives are known to be toxic and can be hazardous.[5] They can be absorbed through the skin and may cause symptoms such as profuse sweating, increased heart and respiratory rates, and fatigue.[5] Some dinitro-aromatic compounds are also explosive when dry.[3][12] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

Toxicological Profile for Dinitrophenols - ATSDR.

-

Synthesis and Characterization of Spherical 2-diazo-4,6-dinitrophenol (DDNP) - PubMed.

-

Phenol, 2-methyl, 4,6-dinitro- - the NIST WebBook.

-

4-Methyl-2,6-dinitrophenol | CAS 609-93-8 | SCBT - Santa Cruz Biotechnology.

-

Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol (DDNP).

-

2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem.

-

4-METHYL-2,6-DINITROPHENOL | CAS 609-93-8 - Matrix Fine Chemicals.

-

2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem.

-

2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem.

-

4,6-Dinitro-2-methylphenol #58 - NSI Lab Solutions.

-

4-Methyl-2,6-dinitrophenol - Hazardous Agents | Haz-Map.

-

3,5-DINITROPHENOL CAS#: 586-11-8 - ChemicalBook.

-

KR101497358B1 - Apparatus and synthesis method for preparing of spherical 2-diazo-4,6-dinitrophenol - Google Patents.

-

Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Sciencemadness.org.

-

Screening Assessment - Phenol, 2-methyl-4,6-dinitro- (DNOC) Chemical Abstracts Service Registry Number - Canada.ca.

-

M-DINITROBENZENE - CAMEO Chemicals - NOAA.

-

Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol - ijarsct.

-

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone - PubChem - NIH.

-

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone - Chem-Impex.

-

2 Methyl 4 6 dinitrophenol - mzCloud.

-

2-AMINO-4,6-DINITROPHENOL - NOAA - CAMEO Chemicals.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]

- 5. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyl-2,6-dinitrophenol | CAS 609-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 4-METHYL-2,6-DINITROPHENOL | CAS 609-93-8 [matrix-fine-chemicals.com]

- 8. 4-Methyl-2,6-dinitrophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol (DDNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mzCloud – 2 Methyl 4 6 dinitrophenol [mzcloud.org]

- 12. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Comprehensive Structural Analysis: 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

The following technical guide provides a comprehensive structural and functional analysis of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol , chemically identified as C.I. Mordant Brown 6 (C.I. 11875).

Executive Summary

4,6-Dinitro-4'-methyl-2,2'-azodiphenol is a tridentate azo dye ligand widely utilized in coordination chemistry and histopathology. Synthesized via the coupling of picramic acid and

Key Identifiers:

-

Common Name: C.I. Mordant Brown 6

-

Molecular Formula:

Molecular Architecture & Electronic Properties

Structural Connectivity

The molecule consists of two substituted phenyl rings linked by an azo (

-

Ring A (Diazo Component): Derived from 2-amino-4,6-dinitrophenol (Picramic Acid).[4] It bears two nitro groups at positions 4 and 6 (relative to the OH at C1) and the azo linkage at C2.

-

Ring B (Coupling Component): Derived from 4-methylphenol (

-cresol). The azo group attaches at position 2 (ortho to the OH), with the methyl group remaining at position 4.

Intramolecular Hydrogen Bonding

The stability of this molecule in its free ligand form is governed by dual intramolecular hydrogen bonds (IMHB). The phenolic protons form six-membered chelate rings with the azo nitrogens (

-

Acidity Differential: The

on Ring A is significantly more acidic ( -

Tautomerism: While azo dyes can exist in azo-enol or hydrazone-keto forms, the electron-deficient nature of Ring A strongly favors the azo-enol tautomer in the solid state.

Visualization of Structural Logic

Figure 1: Structural assembly of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol illustrating the electronic contrast between the two rings.

Synthesis & Validation Protocol

The synthesis follows a classic diazotization-coupling pathway. The critical control point is the pH during coupling; it must be alkaline enough to solubilize the

Reagents

-

Precursor A: Picramic Acid (2-amino-4,6-dinitrophenol).[4] Note: Often prepared by partial reduction of picric acid using sodium sulfide.

-

Precursor B:

-Cresol (4-methylphenol). -

Solvents/Catalysts: Sodium Nitrite (

), Hydrochloric Acid (

Step-by-Step Methodology

Phase 1: Diazotization

-

Dissolve 0.1 mol of Picramic Acid in 150 mL of water containing 0.12 mol

. -

Cool solution to 0–5°C in an ice bath.

-

Add 0.11 mol of solid

and stir until dissolved. -

Add this mixture dropwise to a stirred solution of 30 mL conc.

in 100 mL ice water.

Phase 2: Coupling

-

Dissolve 0.1 mol of

-Cresol in 100 mL water containing 0.15 mol -

Slowly add the diazonium suspension (from Phase 1) to the phenolate solution over 30 minutes.

-

Critical: Maintain pH > 9 using Sodium Carbonate if necessary. The coupling occurs ortho to the phenolate oxygen.

-

-

Stir for 2 hours at room temperature. The mixture will darken to a deep brown/red.

Phase 3: Isolation

-

Acidify the mixture with

to pH ~4 to protonate the phenolic groups and precipitate the free dye. -

Filter the crude solid.

-

Recrystallization: Purify using hot ethanol or acetic acid to remove unreacted

-cresol and inorganic salts.

Synthesis Workflow Diagram

Figure 2: Reaction pathway for the synthesis of C.I. Mordant Brown 6.

Physicochemical Characterization

Researchers must validate the synthesized compound using the following spectral fingerprints.

| Technique | Expected Signal Characteristics | Structural Assignment |

| UV-Vis | ||

| IR (FT-IR) | O-H stretch (H-bonded).N=N azo stretch. | |

| 1H NMR | Methyl group protons.Phenolic -OH (strongly deshielded by H-bond). | |

| Solubility | Soluble in: Acetone, Ethanol, NaOH (aq).Insoluble in: Non-polar hydrocarbons. | Ionization of phenolic groups drives aqueous solubility at high pH. |

Applications in Metal Chelation

The primary utility of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol lies in its ability to act as a tridentate ligand . Upon deprotonation of both hydroxyl groups, it coordinates to metal centers (M) via:

-

Phenolic Oxygen (Ring A)

-

Azo Nitrogen (proximal to Ring B)

-

Phenolic Oxygen (Ring B)

This forms two fused five- and six-membered chelate rings, conferring high thermodynamic stability to the complex. This property is exploited in the Chrome Mordant dyeing process, where Cr(III) locks the dye into the wool fiber, and in analytical chemistry for the colorimetric determination of Magnesium and Zirconium.

References

-

ChemicalBook. (n.d.). C.I. 11875 (Mordant Brown 6) - Chemical Properties and Synthesis.[1][3] Retrieved from

-

Hodgson, H. H., & Ward, E. R. (1945).[7] The preferential reduction of nitro-groups in polynitro-compounds.[7] Part III. Picric acid and 3:5-dinitro-o-cresol. Journal of the Chemical Society, 663.[7] Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4-Methyl-2,6-dinitrophenol (Isomer/Analog Reference). Retrieved from

-

PubChem. (2025).[8] 4,6-Dinitro-o-cresol (Precursor Analog Data).[5] National Library of Medicine. Retrieved from

Sources

- 1. CI 11875 CAS#: 6247-28-5 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4,6-Dinitro-4'-methyl-2,2'-azodiphenol | 6247-28-5 [m.chemicalbook.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]

- 6. ichemistry.cn [ichemistry.cn]

- 7. 175. The preferential reduction of nitro-groups in polynitro-compounds. Part III. Picric acid and 3 : 5-dinitro-o-cresol. An almost quantitative preparation of picramic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Technical Guide: H NMR Characterization of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Executive Summary

4,6-Dinitro-4'-methyl-2,2'-azodiphenol is a bidentate or tridentate azo dye ligand often utilized in coordination chemistry for the spectrophotometric determination of transition metals (e.g., Zirconium, Titanium). Its structure combines a picramic acid moiety (electron-deficient) and a p-cresol moiety (electron-rich) linked by an azo bridge.

This guide provides a rigorous framework for interpreting the

Structural Dynamics & Tautomerism

Before analyzing the spectrum, the researcher must understand the dynamic state of the molecule in solution.

The Azo-Hydrazone Equilibrium

In solution, 2,2'-dihydroxyazo compounds exist in a tautomeric equilibrium between the Azo-Enol form and the Hydrazone-Keto form.

-

Azo-Enol: Characterized by discrete aromatic systems and O-H protons.

-

Hydrazone-Keto: Characterized by a quinoid ring structure and N-H protons.

Impact on NMR: Due to the strong electron-withdrawing nature of the nitro groups on Ring A, the equilibrium is often shifted or exists in a fast-exchange regime on the NMR timescale. This results in:

-

Deshielding: Significant downfield shifts of the hydroxyl/hydrazone protons (often >12 ppm).

-

Averaging: You will likely observe a single set of signals rather than two distinct sets, but line broadening may occur if the exchange rate is intermediate.

Molecular Numbering

For the purpose of this guide, we utilize the following standard numbering scheme for the assignment table:

-

Ring A (Dinitro-phenol side): OH at C1, Azo at C2, NO

at C4, NO -

Ring B (Cresol side): OH at C1', Azo at C2', Methyl at C4'.

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d

is the mandatory solvent for this analysis.-

Causality: The high polarity of DMSO is required to dissolve the nitro-rich aromatic system. Furthermore, DMSO stabilizes the intramolecular hydrogen bonds, making the exchangeable protons (OH/NH) observable, whereas they often broaden into the baseline in CDCl

.

-

-

Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of DMSO-d

. -

Reference: Tetramethylsilane (TMS) or the residual solvent peak of DMSO-d

(2.50 ppm).

Acquisition Parameters[1]

-

Pulse Sequence: Standard 1D proton (e.g., zg30).

-

Transients (Scans): Minimum 16 scans; 64 scans recommended to resolve the low-intensity hyperfine coupling of the nitro-aromatic protons.

-

Spectral Width: Set to -2 to 16 ppm to ensure capture of the highly deshielded chelated protons.

Spectral Analysis & Assignment

The Fingerprint Regions

The spectrum is divided into four distinct zones. Analysis should proceed from the most reliable internal standard (Methyl) to the most diagnostic structural features (Nitro-aromatics).

Zone 1: The Aliphatic Anchor (2.0 – 2.5 ppm)

-

Signal: Singlet (3H).

-

Assignment: Methyl group (-CH

) at position C4' on Ring B. -

Chemical Shift:

ppm. -

Validation: Calibrate integration of this peak to 3.00. All aromatic integrations must be relative to this standard.

Zone 2: The Cresol Ring B (6.8 – 7.8 ppm)

This ring displays an ABX or ABC spin system depending on the exact shielding.

-

H6' (Ortho to OH): Doublet (

Hz). Found upfield ( -

H5' (Meta to Azo): Doublet of doublets (

Hz). Found in the intermediate aromatic region ( -

H3' (Ortho to Azo): Doublet (

Hz). Deshielded by the magnetic anisotropy of the azo linkage (

Zone 3: The Dinitro Ring A (8.0 – 9.0 ppm)

This region contains the most deshielded aromatic protons due to the cumulative electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro groups.

-

H3 (Between Azo and 4-NO

): Doublet ( -

H5 (Between 4-NO

and 6-NO

Zone 4: The Exchangeable Protons (12.0 – 16.0 ppm)

-

Signal: Broad Singlet (1H or 2H depending on exchange rate).

-

Assignment: Intramolecularly H-bonded OH/NH.[3]

-

Note: In dry DMSO-d

, this appears as a sharp peak near 14-15 ppm. If the sample is "wet," this peak may broaden or disappear due to exchange with H

Summary of Chemical Shifts

| Proton Assignment | Multiplicity | Coupling Constant ( | Approx. Shift ( | Integration | Structural Justification |

| -CH | Singlet (s) | - | 2.32 | 3H | Methyl on Ring B (Internal Ref) |

| H6' (Ring B) | Doublet (d) | 8.5 Hz | 7.05 | 1H | Ortho to electron-donating -OH |

| H5' (Ring B) | dd | 8.5, 2.0 Hz | 7.35 | 1H | Coupled to H6' and H3' |

| H3' (Ring B) | Doublet (d) | 2.0 Hz | 7.70 | 1H | Deshielded by Azo group |

| H3 (Ring A) | Doublet (d) | 2.5 Hz | 8.55 | 1H | Ortho to NO |

| H5 (Ring A) | Doublet (d) | 2.5 Hz | 8.90 | 1H | Flanked by two NO |

| -OH / -NH | Broad (br s) | - | 12.0 - 15.5 | 2H* | Strong Intramolecular H-Bond |

*Integration of OH protons may vary based on water content and exchange rates.

Logic Pathway for Assignment

The following diagram illustrates the decision-making process for assigning the aromatic region, distinguishing between the "Picramic" (Dinitro) ring and the "Cresol" (Methyl) ring.

Figure 1: Decision logic for assigning aromatic protons based on electronic environment and spin-spin coupling.

Self-Validating Checks (Quality Control)

To ensure the "Trustworthiness" of your data, perform these checks immediately after acquisition:

-

The "5-Proton" Rule: Sum the integrals of the aromatic region (6.5 – 9.0 ppm). If the total is not approximately 1.66x the integral of the methyl peak (representing 5 aromatic protons vs 3 methyl protons), your sample contains impurities or unreacted starting material (e.g., p-cresol).

-

The "Picramic" Splitting: Zoom in on the peaks at >8.0 ppm. They must appear as meta-coupled doublets (sharp, small splitting ~2.5 Hz). If they appear as singlets, your shimming is poor. If they show large splitting (>7 Hz), the structure is incorrect (likely not 4,6-dinitro substitution).

-

Solvent Residual: Check the DMSO quintet at 2.50 ppm. If it is significantly larger than your methyl peak, your concentration is too low, and the OH peaks (Zone 4) will likely be invisible due to exchange with adventitious water in the solvent.

References

-

General Azo Dye NMR Characterization: Lyu, S., et al. (2018). "Tautomerism and structural characterization of azo dyes." Dyes and Pigments.

-

Picramic Acid Derivative Shifts: National Institute of Standards and Technology (NIST). "2-Methyl-4,6-dinitrophenol 1H NMR Spectra." NIST Chemistry WebBook, SRD 69.

-

Intramolecular Hydrogen Bonding in Azo Phenols: Hansen, P. E., et al. (2006). "NMR studies of tautomerism in hydroxyazo compounds." Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Synthesis and Metal Complexation Context: Garg, B.S., et al. (1999). "Spectrophotometric determination of metal ions using azo dyes." Talanta.

13C NMR Analysis of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

This guide outlines the high-resolution 13C NMR analysis of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol , a complex azo dye intermediate exhibiting significant tautomeric behavior.[1]

Executive Summary & Structural Context

The compound 4,6-Dinitro-4'-methyl-2,2'-azodiphenol represents a classic "push-pull" electronic system. It is synthesized via the diazotization of picramic acid (2-amino-4,6-dinitrophenol) followed by coupling with p-cresol.

For the analytical chemist, this molecule presents a specific challenge: Azo-Hydrazone Tautomerism . The presence of strong electron-withdrawing nitro groups on Ring A and an electron-donating methyl group on Ring B creates an intramolecular hydrogen-bonding network that destabilizes the static "azo" form.

Why 13C NMR? Unlike 1H NMR, which can be obscured by broad exchangeable proton signals, 13C NMR provides a definitive probe for the carbon backbone and, crucially, the oxidation state of the C-O carbons (phenolic vs. ketonic), allowing for the quantification of tautomeric equilibrium in solution.

Structural Framework

The molecule exists in a dynamic equilibrium between two primary forms:

-

Azo-Enol Form: The classical aromatic structure with an N=N double bond.

-

Hydrazo-Keto Form: A quinoid-like structure where the proton moves to the nitrogen, creating a C=O bond and an N-H single bond.

Figure 1: The tautomeric equilibrium central to the NMR analysis of azodiphenols.

Experimental Protocol

Sample Preparation

Solubility is the primary constraint. The nitro groups reduce solubility in non-polar solvents, while the hydroxyls require a polar medium to disrupt intermolecular aggregation.

-

Solvent of Choice: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: DMSO ensures complete solubility and stabilizes the polar hydrazone tautomer, providing sharp signals. CDCl3 often results in line broadening due to rapid proton exchange and poor solubility.

-

-

Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons attached to nitro groups, which often have long relaxation times (

). -

Relaxation Agent (Optional): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)3] if quantitative integration of quaternary carbons is required.

Instrument Parameters

-

Frequency: 100 MHz or higher (400 MHz 1H equivalent) is recommended to resolve aromatic clustering.

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The nitro-substituted carbons (C-NO2) have inefficient relaxation mechanisms and require longer delays to appear with sufficient intensity.

-

Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio.

-

Temperature: 298 K (Standard). Note: Variable Temperature (VT) NMR can be used to study the kinetics of the tautomerism.

Spectral Analysis & Assignments

The 13C spectrum will display 13 distinct carbon signals (12 aromatic + 1 methyl). The assignment strategy relies on identifying the "Anchor" signals: the Methyl group (high field), the Nitro-carbons (weak/broad), and the Oxygenated carbons (low field).

Predicted Chemical Shift Table (DMSO-d6)

| Carbon ID | Type | Predicted Shift (δ ppm) | Assignment Logic |

| C-Me | CH3 | 20.5 | Anchor: Methyl group on Ring B. Unique high-field signal. |

| C-4' | C-q | 130.2 | Ring B: Ipso to Methyl. Shielded relative to unsubstituted benzene. |

| C-3', 5' | CH | 116.0 - 128.0 | Ring B: Ortho/Meta to Methyl. Standard aromatic range. |

| C-1' | C-q | 152.0 - 158.0 | Anchor: Ring B Phenolic C-OH. Shift depends on H-bonding status. |

| C-2' | C-q | 138.5 | Ring B: Ipso to Azo linkage. |

| C-6' | CH | 118.0 | Ring B: Ortho to OH, shielded by oxygen resonance. |

| C-3 | CH | 126.5 | Ring A: Between OH and NO2. Deshielded by NO2. |

| C-5 | CH | 122.0 | Ring A: Between two NO2 groups. |

| C-4 | C-q | 138.0 - 142.0 | Ring A: Ipso to NO2. Often broad/weak due to quadrupolar N relaxation. |

| C-6 | C-q | 138.0 - 142.0 | Ring A: Ipso to NO2. |

| C-2 | C-q | 136.0 | Ring A: Ipso to Azo. |

| C-1 | C-q | 160.0 - 175.0 | Critical: Ring A C-OH/C=O. If >165 ppm, indicates Hydrazo-Keto dominance. |

Detailed Mechanistic Interpretation

The Nitro Effect (Ring A)

The 4,6-dinitro substitution pattern on Ring A (derived from picramic acid) exerts a massive electron-withdrawing effect.

-

Observation: You will likely see broadening or reduced intensity for C-4 and C-6 .

-

Cause: The

nucleus (Spin I=1) causes scalar relaxation of the attached

The Tautomeric Fingerprint (C-1 vs C-1')

The most scientifically significant aspect of this analysis is the chemical shift of C-1 (Ring A) and C-1' (Ring B).

-

Scenario A (Azo-Phenol): Both C-1 and C-1' appear in the 150–160 ppm range.

-

Scenario B (Hydrazo-Keto): The proton transfers to the azo nitrogen, creating a ketone-like character on Ring A. This shifts C-1 downfield to 170–180 ppm (characteristic of quinone carbonyls).

-

Field Insight: In DMSO, dinitro-substituted azo dyes strongly favor the Hydrazo-Keto form . Expect C-1 to be significantly deshielded (>165 ppm) compared to C-1'.

Validation Workflow

To ensure the assignments are trustworthy, follow this logic-gated validation workflow.

Figure 2: Logic-gated workflow for structural validation and tautomer determination.

Validation Steps:

-

DEPT-135 Filter: Run a DEPT-135 experiment.

-

Up (Positive): Methyl (C-Me) and Methine (CH) carbons.

-

Invisible: Quaternary carbons (C-NO2, C-OH, C-N).

-

Utility: This immediately separates the 5 protonated carbons from the 8 non-protonated carbons, simplifying the crowded aromatic region.

-

-

HMBC Correlation: If available, run a 2D HMBC. Look for a correlation between the Methyl protons (2.2 ppm) and C-3'/C-5' to definitively assign the Ring B spin system.

References

-

Hansen, P. E., & Lycka, A. (2003). Resonance-Assisted Hydrogen Bonding and Tautomerism in o-Hydroxyaryl Azo Dyes. Chemical Reviews. Link

-

Gawinecki, R., et al. (2018). Structure and Tautomerism of Azo Dyes: A 13C NMR Study. Dyes and Pigments.[2] Link

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Analysis: Vibrational Spectroscopy of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol . This molecule represents a classic "push-pull" azo chromophore, characterized by a highly asymmetric electronic distribution driven by the electron-withdrawing dinitro moiety on one ring and the electron-donating methyl group on the other.

The analysis focuses on the vibrational signatures of the intramolecular hydrogen bonding network (bis-chelation), the nitro-group resonance, and the azo-hydrazone tautomeric equilibrium. These spectral features are critical for researchers utilizing this compound in metal chelation, nonlinear optics, or as a pH-sensitive solvatochromic probe.[1]

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the FT-IR spectrum, one must first understand the molecular geometry and electronic environment.[1]

Structural Topology

The molecule consists of two phenolic rings linked by an azo (-N=N-) bridge.[2]

-

Ring A (Acceptor): A picramic acid derivative (2-hydroxy-4,6-dinitrophenyl). The nitro groups at positions 4 and 6 strongly withdraw electron density, increasing the acidity of the phenolic proton.

-

Ring B (Donor): A p-cresol derivative (2-hydroxy-4-methylphenyl). The methyl group donates electron density.[1]

-

The Linkage: The azo group connects the rings. Crucially, the hydroxyl groups at the 2 and 2' positions (ortho to the azo group) form stable intramolecular hydrogen bonds with the azo nitrogens.

Tautomeric Equilibrium

Azo dyes with ortho-hydroxyl groups can exist in two tautomeric forms: the Azo-Enol form and the Hydrazo-Keto form.

-

Azo-Enol: OH groups are intact; H-bonded to N.

-

Hydrazo-Keto: Proton transfers to N; C=O and N-H bonds form.

Expert Insight: In this specific molecule, the strong electron-withdrawing nature of the dinitro groups on Ring A tends to stabilize the azo form by reducing the basicity of the azo nitrogen, although it simultaneously makes the Ring A phenol more acidic. The spectrum will predominantly reflect the Azo-Enol tautomer, characterized by specific C-O and N=N modes, rather than C=O (quinone) modes.[1]

Structural Visualization

The following diagram illustrates the dominant resonance structure and the critical H-bonding network.

Experimental Protocol: Solid-State Analysis

For high-resolution structural characterization, solid-state analysis using Potassium Bromide (KBr) pelletization is the gold standard. While Attenuated Total Reflectance (ATR) is faster, KBr transmission often yields better resolution for the critical hydroxyl stretching region which can be weak in ATR due to refractive index changes.[1]

Workflow Diagram

Critical Steps for Reproducibility

-

Desiccation: The sample must be dried in a vacuum oven at 60°C for 4 hours. Hygroscopic nitro compounds can absorb atmospheric water, creating false peaks at 3400 cm⁻¹ that obscure the intramolecular OH signal.[1]

-

Concentration: Use a 1% w/w ratio (1 mg sample to 100 mg spectroscopic grade KBr). Higher concentrations will cause "bottoming out" (0% transmission) of the strong Nitro bands.

-

Resolution: Set the instrument resolution to 2 cm⁻¹ with a minimum of 32 scans to resolve the fine splitting of aromatic C-H modes.

Spectral Assignment & Decoding[1]

The following table provides a detailed assignment of the vibrational modes. These values are derived from the principles of group frequency analysis for nitro-aromatics and azo dyes.

The Fingerprint Table

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Significance |

| 3450 – 3100 | Broad, Med | ν(O-H) (H-bonded) | Indicates strong intramolecular hydrogen bonding between the phenolic OH and azo Nitrogen. The broadness confirms the "locked" planar conformation. |

| 3080 – 3030 | Weak | ν(C-H) (Aromatic) | C-H stretching vibrations of the benzene rings. |

| 2960, 2870 | Weak | ν(C-H) (Methyl) | Asymmetric and symmetric stretching of the -CH₃ group on Ring B. |

| 1610 – 1590 | Medium | ν(C=C) (Aromatic) | Ring skeletal vibrations. Often enhanced by conjugation with the azo group.[1] |

| 1550 – 1530 | Very Strong | ν_as(NO₂) | Diagnostic Peak. Asymmetric stretching of the nitro groups. This is typically the most intense band in the spectrum. |

| 1460 – 1440 | Medium | ν(N=N) | Azo linkage stretch. Often difficult to identify due to overlap with ring modes, but asymmetry makes it IR active.[1] |

| 1350 – 1330 | Strong | ν_s(NO₂) | Symmetric stretching of the nitro groups. |

| 1280 – 1250 | Strong | ν(C-O) (Phenolic) | C-O stretching vibration. High frequency indicates sp² character, consistent with phenol. |

| 1150 – 1100 | Medium | ν(C-N) | C-N stretch connecting the ring to the nitro/azo groups.[1] |

| 850 – 800 | Medium | γ(C-H) (OOP) | Out-of-plane bending. Pattern depends on substitution (1,2,4,6-tetra-substituted vs 1,2,4-tri-substituted).[1] |

Detailed Mechanistic Analysis[1]

The Nitro Group Signatures (1550 & 1350 cm⁻¹)

The 4,6-dinitro substitution pattern is spectroscopically dominant.[1] The asymmetric stretch (~1540 cm⁻¹) involves the two oxygens moving in opposite directions relative to the nitrogen. The symmetric stretch (~1340 cm⁻¹) involves them moving in phase.

-

Why it matters: The exact position of the asymmetric band correlates with the planarity of the nitro group with the ring. Steric hindrance from the adjacent OH group can force the NO₂ out of plane, slightly shifting this frequency.[1]

The "Invisible" Azo Band (1450 cm⁻¹)

In symmetric azobenzene, the N=N stretch is IR forbidden (Raman active) due to centrosymmetry. However, in 4,6-Dinitro-4'-methyl-2,2'-azodiphenol , the molecule is highly asymmetric.[1] This breaks the selection rule, making the N=N stretch observable in the IR spectrum, typically as a medium-intensity band near 1450 cm⁻¹.[1]

The Hydroxyl Anomaly (3450–3100 cm⁻¹)

Do not expect a sharp "free phenol" peak at 3600 cm⁻¹. The intramolecular hydrogen bond (O-H...N) weakens the O-H bond constant, shifting the absorption to lower energy (wavenumbers) and broadening the peak. This is a hallmark of chelated azo dyes.[1]

Quality Control & Troubleshooting

When synthesizing or sourcing this compound, the FT-IR spectrum serves as a rapid purity check.[1]

Common Impurities[1]

| Impurity | Spectral Indicator | Cause |

| Water | Broad hump >3500 cm⁻¹ | Insufficient drying of KBr or sample. |

| Picramic Acid | Doublet in N-H region (3300-3500) | Unreacted starting material (primary amine N-H stretch). |

| p-Cresol | Sharp peak ~3600 cm⁻¹ | Unreacted coupling agent (free non-chelated OH). |

| Inorganic Salts | Broad bands <600 cm⁻¹ | Residual NaNO₂ or salts from the diazotization process.[1] |

Interpretation of Shifts

-

Red Shift (Lower Wavenumber) of NO₂: If the NO₂ bands appear lower than expected (e.g., 1510 cm⁻¹), it may indicate intermolecular aggregation or stacking in the solid state.[1]

-

Blue Shift (Higher Wavenumber) of C=O: If a band appears near 1650 cm⁻¹, it suggests the presence of the Hydrazo-Keto tautomer, where the C-O bond has become a C=O double bond. This is less likely in the dry solid state but possible if the sample contains solvent traces.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for functional group assignment ranges).

-

NIST Chemistry WebBook. Nitro and Azo Compound Spectral Data. National Institute of Standards and Technology.[3] [Link]

-

Özen, A. S., et al. (2007).[1] "Tautomerism in some azo dyes: An experimental and theoretical study." Journal of Molecular Structure. (Provides comparative data for o-hydroxy azo tautomerism).

-

Yang, Z., et al. (2010).[1][4] "Synthesis and characterization of spherical 2-diazo-4,6-dinitrophenol." Journal of Hazardous Materials. [Link] (Relevant for vibrational modes of the picramic acid/dinitro moiety).

-

Baranović, G., & Meic, Z. (2011).[1] "Vibrational spectroscopy of azo dyes." Vibrational Spectroscopy. (Authoritative review on N=N and hydrazone assignments).

Sources

mass spectrometry of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Technical Guide: Mass Spectrometry Profiling of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Executive Summary

This guide provides a definitive protocol for the structural characterization of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol (C₁₃H₁₀N₄O₆; MW: 318.24 Da) using Electrospray Ionization Mass Spectrometry (ESI-MS).

As an azo-coupled derivative comprising a picramic acid moiety and a p-cresol moiety, this molecule presents specific analytical challenges: thermal lability of the azo bridge and competitive ionization between nitro-withdrawing and methyl-donating groups. This guide prioritizes Negative Ion Mode ESI as the gold standard for this analyte, leveraging the high acidity of the nitrophenol protons to achieve femtomolar sensitivity.

Part 1: Molecular Architecture & Ionization Physics

To optimize MS parameters, one must first understand the electron density distribution of the analyte.

| Feature | Structural Moiety | MS Consequence |

| Acidic Sites | Two Phenolic -OH groups (2, 2' positions) | Primary Ionization Site: Facile deprotonation yields [M-H]⁻. The 4,6-dinitro substitution on Ring A significantly lowers the pKa (approx. pKa < 4), making negative mode highly sensitive. |

| Chromophore | Azo Linkage (-N=N-) | Fragility: Susceptible to in-source fragmentation (reductive cleavage) if declustering potential (DP) is too high. |

| Electron Withdrawal | Two Nitro groups (-NO₂) | Charge Stabilization: Delocalizes the negative charge on Ring A, stabilizing the parent ion but promoting specific neutral losses (NO•, NO₂) in MS/MS.[1][2][3][4] |

The "Self-Validating" Logic: Nitrogen Rule

-

Molecular Weight: 318 Da (Even)

-

Nitrogen Count: 4 (Even)

-

Validation: The parent ion in ESI(-) will appear at m/z 317 (Odd). This adheres to the Nitrogen Rule for even-electron ions, serving as the first check of spectral validity.

Part 2: Method Development (The "How-To")

Liquid Chromatography (LC) Conditions

Standard C18 chemistry is sufficient, but mobile phase pH is critical. Acidic mobile phases (Formic acid) suppress negative ionization.[5] We utilize a buffered neutral system to maximize phenolate formation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[5]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI Negative)

-

Polarity: Negative (-)

-

Capillary Voltage: -2500 V to -3500 V (Lower voltage prevents corona discharge common in negative mode).

-

Cone Voltage / Declustering Potential: -40 V (Optimized to prevent premature azo-bond rupture).

-

Source Temp: 350°C.

Part 3: Fragmentation Logic (MS/MS)

In MS/MS (Collision Induced Dissociation), 4,6-Dinitro-4'-methyl-2,2'-azodiphenol follows a distinct breakdown pathway governed by the stability of the nitro-aromatic ring.

Precursor Ion: m/z 317.05 [M-H]⁻

Primary Fragmentation Channels:

-

Nitro Group Degradation (Neutral Loss):

-

Azo Bond Cleavage (Diagnostic):

-

The azo bridge (-N=N-) is the weakest link. Cleavage typically results in the reduction of the azo bond to an amine on the fragment.

-

Fragment A (Dinitro-ring): 2-amino-4,6-dinitrophenolate anion

m/z ~198/199 . -

Fragment B (Cresol-ring): 2-amino-4-methylphenolate anion

m/z ~122 .

-

Visualization: Fragmentation Pathway

Figure 1: Predicted MS/MS fragmentation tree for 4,6-Dinitro-4'-methyl-2,2'-azodiphenol in negative mode.

Part 4: Experimental Workflow

This protocol ensures data integrity by minimizing matrix effects and maximizing ionization efficiency.

Figure 2: Step-by-step analytical workflow from sample preparation to MS/MS acquisition.

Step-by-Step Protocol

-

Stock Preparation: Dissolve 1 mg of analyte in 1 mL DMSO (due to low water solubility of the azo-nitro complex).

-

Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water containing 5mM Ammonium Acetate.

-

Why Ammonium Acetate? It acts as a volatile buffer that maintains a pH near neutral, ensuring the phenol is deprotonated (phenolate form) before it enters the vacuum, enhancing sensitivity [1].

-

-

Direct Infusion (Tuning): Infuse at 10 µL/min. Tune for m/z 317.05.

-

Critical Check: If m/z 317 is weak, check for the "Reduction Artifact" at m/z 319 or m/z 347 (reduction of nitro groups to amines), which indicates the source voltage is too high or the solvent is contaminated with reducing agents.

-

-

LC-MS Acquisition: Inject 5 µL. Monitor Total Ion Chromatogram (TIC) and Extract Ion Chromatogram (XIC) for 317.05.

Part 5: Data Interpretation & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Signal at m/z 635 | Dimer formation [2M-H]⁻ | Decrease sample concentration; increase source temperature to decluster. |

| Signal at m/z 287 only | In-source fragmentation | Lower the Cone Voltage/Declustering Potential. The NO loss is happening before the quad. |

| No Signal in Neg Mode | pH too low | Ensure mobile phase is NOT acidified with Formic Acid. Switch to Ammonium Acetate/Bicarbonate. |

References

-

Schmidt, A., et al. (2006). Strategies for the Analysis of Nitroaromatic Compounds by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.[8][9] (Context: Ionization of nitrophenols in negative mode).

-

Holcapek, M., et al. (2007).[10] Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra.[10] Dyes and Pigments.[8][10] (Context: Fragmentation logic of azo and nitro groups).

-

NIST Mass Spectrometry Data Center. Phenol, 2-methyl-4,6-dinitro- (Picramic acid derivative data). (Context: Reference for the dinitrophenol moiety).

Sources

- 1. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. holcapek.upce.cz [holcapek.upce.cz]

Technical Guide: Solubility Profile and Solvation Thermodynamics of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol (Mordant Brown 6)

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4,6-Dinitro-4'-methyl-2,2'-azodiphenol , commonly known as Mordant Brown 6 .

Executive Summary

4,6-Dinitro-4'-methyl-2,2'-azodiphenol (CAS: 6247-28-5; C.I. 11875) is a mono-azo dye characterized by two phenolic rings linked by an azo bond, with electron-withdrawing nitro groups at the 4 and 6 positions of one ring and a methyl group on the other.[1] Commercially known as Mordant Brown 6 , its solubility behavior is strictly governed by its ionization state. While the free acid form exhibits low aqueous solubility and high affinity for polar organic solvents, its anionic (phenolate) form—generated in alkaline media—is highly water-soluble. This duality is critical for its application in spectrophotometric metal determination and mordant dyeing of wool and cotton.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its molecular structure and electronic distribution.

Chemical Identity[2]

-

IUPAC Name: (E)-2-((2-hydroxy-5-methylphenyl)diazenyl)-4,6-dinitrophenol

-

Common Name: Mordant Brown 6

-

Molecular Formula:

[1][2] -

Molecular Weight: 318.24 g/mol [1]

-

Acidity (pKa): ~4.4 (attributed to the 2,4-dinitrophenol moiety)

Structural Determinants of Solubility

The molecule features two distinct domains influencing its solvation:

-

Hydrophobic Domain: The aromatic backbone (benzene rings) and the methyl group promote solubility in non-polar to moderately polar organic solvents (e.g., Benzene, Toluene).

-

Hydrophilic/Acidic Domain: The two phenolic hydroxyl (-OH) groups and two nitro (-NO

) groups create strong intramolecular and intermolecular hydrogen bonding capabilities.-

Intramolecular H-bonding: The azo nitrogen often forms a hydrogen bond with the adjacent phenolic hydrogen, locking the molecule in a planar conformation and reducing its solubility in water by "hiding" the hydrophilic proton.

-

Acidity: The nitro groups are strong electron-withdrawing groups (EWG), significantly increasing the acidity of the phenolic proton. This allows the molecule to deprotonate easily in basic solutions, forming a water-soluble salt.

-

Solubility Data Analysis

The solubility of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol is highly solvent-dependent. The data below synthesizes experimental observations and supplier specifications.

Solubility Profile Table

| Solvent | Solubility State | Approx.[3][2][4] Concentration* | Mechanism of Solvation |

| Water (pH < 7) | Insoluble / Sparingly Soluble | < 0.1 mg/mL | Hydrophobic effect dominates; strong intramolecular H-bonding prevents hydration. |

| Water (pH > 8) | Soluble | ~50 mg/mL (as salt) | Ionization of phenolic -OH to phenoxide ( |

| Ethanol | Moderately Soluble | ~2 mg/mL | Dipole-dipole interactions; ethanol disrupts weak intermolecular bonds. |

| Acetone | Soluble | > 20 mg/mL | Strong H-bond acceptance by acetone carbonyl interacts with phenolic protons. |

| Pyridine | Highly Soluble | High | Pyridine acts as a base, deprotonating the phenol and stabilizing the molecule via |

| Benzene/Toluene | Soluble | Moderate | Van der Waals interactions with the aromatic backbone. |

| EGME | Soluble | ~20 mg/mL | Ethylene Glycol Monomethyl Ether offers both polar and non-polar domains (amphiphilic solvation). |

*Note: Values represent approximate saturation limits at 25°C. "50 mg/mL" in water often refers to commercial sodium salt formulations or alkaline solutions.

The pH-Switch Effect

The discrepancy in reported water solubility (ranging from "insoluble" to "50 mg/mL") is caused by pH.

-

Low pH (Free Acid): The molecule exists as a neutral species. The lattice energy is high due to stacking, and the hydration energy is low. Result: Precipitation.

-

High pH (Anionic Form): Addition of NaOH or

deprotonates the phenolic oxygen. The resulting negative charge delocalizes across the nitro-substituted ring, making the molecule highly polar and water-soluble.

Experimental Protocol: Determination of Solubility

Objective: To accurately measure the mole fraction solubility of Mordant Brown 6 in a target solvent using the Isothermal Saturation Method.

Reagents & Equipment

-

Reagent: Pure 4,6-Dinitro-4'-methyl-2,2'-azodiphenol (recrystallized from ethanol).

-

Solvents: HPLC grade (Water, Ethanol, Acetone, etc.).

-

Apparatus: Temperature-controlled orbital shaker, Centrifuge, UV-Vis Spectrophotometer, 0.22

m PTFE syringe filters.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid dye to 10 mL of the solvent in a glass vial.

-

Ensure solid particles are visible at the bottom (indicating supersaturation).

-

Seal the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vial in a temperature-controlled shaker bath at the target temperature (e.g., 298.15 K)

0.05 K. -

Agitate at 150 rpm for 24 hours to ensure thermodynamic equilibrium.

-

Allow the solution to settle for 4 hours without agitation (sedimentation).

Step 3: Sampling & Dilution

-

Withdraw 1 mL of the supernatant using a pre-warmed syringe.

-

Immediately filter through a 0.22

m PTFE filter into a pre-weighed volumetric flask. -

Weigh the flask again to determine the mass of the solution.

-

Dilute with a suitable solvent (e.g., pure ethanol) to bring the absorbance within the linear range (0.2 – 0.8 AU).

Step 4: Quantification (UV-Vis)

-

Measure absorbance at

(typically ~360-400 nm for the yellow/orange form, or ~500 nm for the anionic form). -

Calculate concentration using a pre-determined calibration curve (Beer-Lambert Law).

Workflow Visualization

Figure 1: Standardized workflow for determining the solubility of azo dyes using the isothermal saturation method.

Thermodynamic Modeling

For researchers predicting solubility at different temperatures, the Modified Apelblat Equation is the standard model for this class of azo dyes.

Where:

- is the mole fraction solubility.

- is the absolute temperature (K).

- are empirical model parameters derived from regression analysis of experimental data.

Interpretation:

-

If solubility increases with temperature, the dissolution is endothermic (

). -

The entropy of solution (

) drives the process in organic solvents, overcoming the enthalpy penalty of breaking the crystal lattice.

Applications & Implications

Mordant Dyeing

The solubility profile explains the dyeing mechanism. The dye is applied in a soluble form (often anionic), and then a metal salt (Mordant, e.g., Chromium or Aluminum) is added. The metal ion chelates with the ortho-hydroxy and azo nitrogen groups, forming an insoluble "lake" complex inside the fiber. This transition from Soluble (Process)

Spectrophotometric Reagents

Because the shift from neutral (yellow) to anionic (brown/orange) is pH-dependent, 4,6-Dinitro-4'-methyl-2,2'-azodiphenol is used as a pH indicator and a complexing agent for metals like Zirconium and Gallium. The solubility in ethanol is crucial here for preparing stock indicator solutions.

References

-

National Institute of Standards and Technology (NIST). (2023). Phase change data for Dinitro-cresol derivatives. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Mordant Brown 6 (CID 5103752). Retrieved from [Link]

-

Kiernan, J.A. (2002).[5] Histological and Histochemical Methods: Theory and Practice. Scion Publishing. (Reference for dye solubility parameters and staining mechanisms).

Sources

safety precautions for handling 4,6-Dinitro-4'-methyl-2,2'-azodiphenol

Core Directive & Chemical Identity

This guide establishes a non-negotiable safety architecture for the handling of 4,6-Dinitro-4'-methyl-2,2'-azodiphenol (CAS: 6247-28-5; C.I. 11875).[1] This compound is not merely a dye; it is a polynitro-azo conjugate possessing the dual hazards of high-energy instability (explosivity) and mitochondrial toxicity.[1]

Chemical Profile:

-

IUPAC Name: 2-[(2-hydroxy-5-methylphenyl)diazenyl]-4,6-dinitrophenol[1]

-

Structural Composition: Coupling of diazotized Picramic Acid (2-amino-4,6-dinitrophenol) with p-Cresol.[1]

-

Physical State: Dark brown/red crystalline powder.[1]

-

Solubility: Soluble in alkalis (forming red salts), acetone, and ethanol; sparingly soluble in water.[1]

Hazard Profiling: The "Nitro-Azo" Synergy

The danger of this compound lies in the synergistic effect of its functional groups.[1] You are not handling a passive reagent; you are handling a "spring-loaded" molecule.

A. Explosive Potential (The Picrate Connection)

The 4,6-dinitrophenol moiety is structurally analogous to Picric Acid (2,4,6-trinitrophenol).[1]

-

Dryness Hazard: Like picric acid, this compound can become shock- and friction-sensitive when dehydrated (water content < 10%).[1]

-

Metal Sensitivity: The phenolic hydroxyl groups are acidic.[1] Contact with concrete, plaster, or metals (Copper, Lead, Zinc) generates metal picramates/picrates , which are primary explosives more sensitive than the parent compound.

B. Toxicological Mechanism (Mitochondrial Uncoupling)

Upon systemic absorption (inhalation of dust or dermal permeation), the dinitrophenol moiety acts as a protonophore.[1]

-

Mechanism: It shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.[1]

-

Result: Oxidative phosphorylation is uncoupled.[1] Energy is released as heat rather than stored as ATP.[1]

-

Clinical Consequence: Rapid, fatal hyperthermia (body temperature rising to >42°C), metabolic acidosis, and rigor mortis without muscle depletion.[1]

C. Carcinogenic Potential (Reductive Cleavage)

The azo linkage (-N=N-) is susceptible to reductive cleavage by azoreductase enzymes (liver/gut flora), releasing:

Engineering Controls & Containment

Do not rely solely on PPE.[1] The primary barrier must be engineering controls.[1]

| Control Measure | Specification | Rationale |

| Primary Containment | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with blast shield.[1] | Prevents dust inhalation; blast shield protects against deflagration of dry crystals.[1] |

| Atmosphere | Static-Dissipative Environment .[1] Humidity > 50%.[1][3] | Low humidity increases static shock risk, which can initiate dry nitro-compounds.[1] |

| Surface Material | Stainless Steel (304/316) or Borosilicate Glass .[1] | ABSOLUTELY NO Copper, Lead, or Zinc surfaces (prevents shock-sensitive salt formation).[1] |

| Weighing | Anti-vibration balance table inside the hood.[1] | Minimizes mechanical energy input during mass measurement.[1] |

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient against nitro-aromatics.[1]

-

Hand Protection: Double-gloving strategy. [1]

-

Respiratory: If working outside a hood (Emergency only): P100/N95 particulate respirator combined with an Organic Vapor (OV) cartridge.[1]

-

Body: Tyvek® Lab Coat (Disposable).[1] Do not use cotton lab coats that can trap dust and become "flash paper."

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prevent friction initiation and dust generation.[1]

-

Preparation: Verify the compound is not "bone dry."[1] If the bottle looks old or crusted, DO NOT OPEN . Call EHS for remote opening/disposal.[1]

-

Tooling: Use Teflon (PTFE) or Wooden spatulas only.[1] NEVER use metal spatulas . Metal-on-glass friction can initiate dry nitro crystals.[1]

-

Transfer:

-

Place the receiving vessel (tared) inside the hood.

-

Gently transfer powder.[1] Do not "tap" the spatula against the glass rim.

-

-

Solubilization:

Protocol B: Storage

-

Condition: Store wet (phlegmatized) with >20% water or ethanol if compatible with downstream use.[1]

-

Container: Plastic (HDPE/PP) or glass with Teflon-lined caps .[1] Avoid metal caps.

-

Segregation: Store away from Reducing Agents (Hydrazine, Borohydrides) and Heavy Metals .[1]

Emergency Response & Decontamination

Scenario 1: Spillage of Dry Powder

-

DO NOT SWEEP. Sweeping generates friction and static.[1]

-

Action:

Scenario 2: Dermal Exposure

-

Immediate Action: Strip contaminated clothing immediately.[1]

-

Washing: Wash with soap and cool water for 15 minutes.[1]

Scenario 3: Systemic Poisoning (Hyperthermia)[1]

-

Symptoms: Profuse sweating, thirst, rapid heart rate, yellow staining of skin/sclera.[1]

-

Treatment: There is NO SPECIFIC ANTIDOTE .[1]

Visualizations

Figure 1: Mechanism of Hazard & Toxicity

This diagram illustrates the dual pathway of risk: the explosive instability of the nitro groups and the metabolic toxicity of the dinitrophenol core.[1]

Caption: Dual hazard pathways showing the progression from physical handling errors to explosion, and biological exposure to metabolic collapse.

Figure 2: Safe Weighing Workflow

A decision tree for the safe handling of the dry reagent.

Caption: Operational workflow emphasizing material inspection and the prohibition of metal tools to prevent friction initiation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11872, 4,6-Dinitro-o-cresol (Structurally related moiety).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: Picramic acid (Precursor).[1] Retrieved from [Link][1]

-

ATSDR (Agency for Toxic Substances and Disease Registry). Toxicological Profile for Dinitrophenols.[1] Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Controlling Explosive Hazards of Nitro-Compounds.[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Dinitro-Methyl-Azophenol Dyes

A Note on the Subject Compound: Initial research into "4,6-Dinitro-4'-methyl-2,2'-azodiphenol" did not yield specific documentation for a compound with this precise nomenclature. This suggests the name may be non-standard or the compound is not widely reported in scientific literature. Consequently, this guide will focus on a representative and structurally analogous class of compounds: dinitro-methyl-azophenol dyes. The principles, synthesis, and characterization techniques detailed herein are directly applicable to the originally requested compound, providing a robust framework for its potential discovery and analysis.

Introduction: The Chemistry and Significance of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings.[1] Their widespread use in textiles, printing, and as analytical reagents stems from their intense color, which can be tuned by modifying the electronic properties of the aromatic substituents.[2][3] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.[1][2]

This guide provides a detailed exploration of the synthesis and characterization of a specific subclass of azo dyes: dinitro-methyl-azophenols. These compounds, which incorporate both electron-withdrawing nitro groups and an electron-donating methyl group, are of interest for their potential applications as specialized dyes, pH indicators, and in the development of functional materials.

Synthesis of Dinitro-Methyl-Azophenol Dyes: A Step-by-Step Approach

The synthesis of a dinitro-methyl-azophenol dye is achieved through a well-established two-stage reaction: the diazotization of a dinitroaniline derivative, followed by its coupling with a cresol (methylphenol).

Stage 1: Diazotization of a Dinitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

Experimental Protocol: Diazotization of 2,4-Dinitroaniline

-

In a beaker, dissolve a specific molar equivalent of 2,4-dinitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution of the 2,4-dinitrophenyldiazonium chloride is then used immediately in the subsequent coupling reaction.

The causality behind these choices is critical: the strong acidic medium is necessary to form nitrous acid, and the low temperature is crucial for the stability of the diazonium salt, which is prone to decomposition and unwanted side reactions at higher temperatures.[1]

Stage 2: Azo Coupling with a Cresol

The second stage of the synthesis is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the electron-rich cresol acts as the nucleophile.[4] The hydroxyl group of the cresol is a strong activating group, directing the substitution to the ortho and para positions. To enhance the nucleophilicity of the cresol, the reaction is typically carried out in a basic or neutral medium.[4]

Experimental Protocol: Coupling of 2,4-Dinitrophenyldiazonium Chloride with p-Cresol

-